SKF 91488 dihydrochloride

HNMT inhibition histamine receptor agonism chemical tool selectivity

Researchers studying histaminergic pathways face a critical problem: existing HNMT inhibitors like dimaprit double as H2 agonists, while metoprine and amodiaquine carry DHFR or antimalarial polypharmacology that confounds results. SKF 91488 dihydrochloride solves this by delivering potent, noncompetitive HNMT inhibition (Ki 0.9 µM) without agonist activity at any histamine receptor subtype. • Validated in airway, brain, and vascular tissues where HNMT dominates histamine clearance. • Enables paired HNMT/DAO dissection when used alongside aminoguanidine. • Supplied as ≥98% pure dihydrochloride salt; stable at ambient shipping conditions.

Molecular Formula C7H19Cl2N3S
Molecular Weight 248.22 g/mol
Cat. No. B1662238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF 91488 dihydrochloride
Synonyms4-(N,N-Dimethylamino)butylisothiourea dihydrochloride
Molecular FormulaC7H19Cl2N3S
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESCN(C)CCCCSC(=N)N.Cl.Cl
InChIInChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H
InChIKeyNPLHSMBWWIIWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SKF 91488 Dihydrochloride – Agonist-Free HNMT Inhibitor


SKF 91488 dihydrochloride (homodimaprit) is a noncompetitive inhibitor of histamine N-methyltransferase (HNMT), the principal enzyme responsible for histamine inactivation in brain, airway, and many peripheral tissues [1]. Its Ki of 0.9 µM places it among the potent small-molecule HNMT inhibitors [1]. Structurally, it is a homolog of the H2-receptor agonist dimaprit but critically lacks histamine agonist activity at any histamine receptor subtype [1]. This fundamental difference distinguishes SKF 91488 from its parent compound and makes it a uniquely clean tool for elevating endogenous histamine tone without directly stimulating histamine receptors [2].

HNMT-selective noncompetitive inhibitor – does not require substrate competition
Lacks histamine receptor agonist activity at any receptor subtype
Elevates endogenous histamine solely through metabolic blockade – receptor-independent readout

Why SKF 91488 Dihydrochloride Is Irreplaceable


HNMT inhibitors are not a homogeneous class. Dimaprit, the closest structural analog of SKF 91488, is a potent histamine H2 receptor agonist [1]; its HNMT inhibition is therefore confounded by direct receptor activation. Metoprine and amodiaquine are more potent HNMT inhibitors (Ki 100 nM and 19 nM, respectively) but carry substantial polypharmacology—metoprine is a dihydrofolate reductase (DHFR) inhibitor [2], while amodiaquine is an antimalarial and Nurr1 agonist [3]. Aminoguanidine, frequently used alongside HNMT inhibitors, targets diamine oxidase (DAO) rather than HNMT and is ineffective in tissues where HNMT dominates histamine clearance [3]. Substituting any of these compounds for SKF 91488 introduces receptor-level confounds, enzyme-level off-targets, or pathway-level mismatches that undermine experimental interpretation and reproducibility.

Dimaprit (structural analog)
Potent histamine H2 receptor agonist – receptor-level confound masks metabolic effects
Metoprine / Amodiaquine (more potent HNMT inhibitors)
Significant off-target pharmacology (DHFR inhibition, Nurr1 agonism) – polypharmacology limits mechanistic attribution
Aminoguanidine (frequently co-used DAO inhibitor)
Targets diamine oxidase, not HNMT – ineffective in tissues where HNMT dominates histamine clearance

SKF 91488 Dihydrochloride – Comparative Evidence


Lack of Histamine Agonist Activity vs. Dimaprit

SKF 91488 was explicitly designed as a dimaprit analog that retains HNMT inhibitory potency while eliminating histamine receptor agonist activity. In the original characterization, SKF 91488 displayed a Ki of 0.9 µM for HNMT (noncompetitive inhibition) and was reported to have no agonist activity of its own at any histamine receptor [1]. By contrast, dimaprit is a well-established selective histamine H2 receptor agonist that also inhibits HNMT, creating a fundamental confound when used to study histamine metabolism [2]. This difference in receptor pharmacology means that SKF 91488 elevates endogenous histamine solely through metabolic blockade, whereas dimaprit simultaneously stimulates H2 receptors and inhibits histamine degradation.

Receptor agonism vs. dimaprit
Head-to-head
SKF 91488: no agonist activity at any histamine receptor
Dimaprit: selective H2 agonist
Receptor-silent HNMT inhibition enables clean endogenous histamine elevation
Qualitative difference confirmed in original characterization
HNMT inhibition histamine receptor agonism chemical tool selectivity

Goblet Cell Secretion: HNMT vs. DAO Pathway

In a guinea pig tracheal goblet cell secretion model, pretreatment with SKF 91488 shifted the histamine concentration-response curve leftward, reducing the EC50 for half-maximal mucus discharge from 0.80 ± 0.12 mg/ml to 0.48 ± 0.09 mg/ml (p < 0.01) [1]. In the same experimental system, the diamine oxidase inhibitor aminoguanidine produced no significant potentiation of histamine-induced secretion [1]. This demonstrates that HNMT, not DAO, is the dominant histamine-degrading pathway in airway epithelium and that SKF 91488 is the appropriate tool to probe this axis.

Airway secretion potentiation
Head-to-head
SKF 91488 decreased histamine EC50 from 0.80 to 0.48 mg/ml (pAminoguanidine: no significant shift
HNMT-selective inhibitor required for airway goblet cell secretion studies
Guinea pig trachea model; morphometric assessment
airway epithelium mucus hypersecretion histamine catabolism pathway comparison

Tracheal Contractile Response: HNMT Dominance over DAO

In isolated guinea pig trachea, SKF 91488 shifted the histamine concentration-response curve leftward by a maximum of 1 log unit (10-fold), whereas aminoguanidine was without effect [1]. The tracheal tissue contained significant HNMT activity measured at 45.4 ± 5.0 pmol/min/mg protein [1]. A separate study in the same tissue type reported that HNMT activity in tracheal mucosa was 29 times higher than diamine oxidase activity [2]. Removal of the epithelium reduced the histamine curve shift to 0.8 log units and largely abolished the potentiating effect of SKF 91488, confirming that epithelial HNMT is the primary enzymatic barrier to histamine in the airway [1].

Tracheal contractile response
Head-to-head
SKF 91488: 1 log unit leftward shift
Aminoguanidine: no shift (HNMT:DAO ratio 29:1)
Epithelial HNMT is dominant barrier; DAO inhibitor is functionally inert
Isolated guinea pig trachea; radioenzymatic HNMT activity 45.4 pmol/min/mg
airway smooth muscle histamine contractile response HNMT tissue dominance

Selectivity Profile vs. Metoprine and Amodiaquine

Metoprine and amodiaquine are more potent HNMT inhibitors than SKF 91488 on the basis of Ki values alone—metoprine Ki = 100 nM [1] and amodiaquine Ki ≈ 19 nM [2] versus SKF 91488 Ki = 0.9 µM (900 nM) [3]. However, both comparators possess substantial secondary pharmacology: metoprine is a potent inhibitor of dihydrofolate reductase (DHFR), a property that underlies its development as an anticancer antifolate [1]; amodiaquine is an orally active antimalarial agent and a Nurr1 agonist (EC50 ~20 µM) [2]. SKF 91488, by contrast, has no known receptor agonism, no DHFR inhibitory activity, and no reported activity at non-histaminergic targets. This cleaner pharmacological profile makes SKF 91488 preferable when the experimental objective is to attribute effects specifically to HNMT inhibition without confounding variables.

Selectivity vs. metoprine / amodiaquine
Cross-study
SKF 91488 Ki 0.9 µM, no known off-targets
Metoprine Ki 100 nM + DHFR inhibitor
Amodiaquine Ki ~19 nM + Nurr1 agonist
Cleaner target profile reduces polypharmacology confounding in HNMT studies
Cross-study comparison; independent enzyme assays
target selectivity HNMT inhibitor comparison off-target activity

In Vivo Histamine Methylation Blockade with Aminoguanidine

In mice, SKF 91488 inhibited the methylation of exogenously administered radiolabeled histamine in a dose-dependent manner, with significant inhibition observed at doses of 50 mg/kg and greater [1]. When coadministered with the diamine oxidase inhibitor aminoguanidine, the combination produced an almost complete block of histamine metabolism, indicating that the two pathways (HNMT and DAO) together account for the vast majority of histamine clearance in vivo [1]. This demonstrates that SKF 91488 is not merely an in vitro reagent but achieves pharmacologically meaningful target engagement in whole-animal studies.

In vivo methylation blockade
Reported
≥50 mg/kg
plus aminoguanidine → near-complete metabolic block
Dose-dependent target engagement observed in mouse model
Radiolabeled histamine methylation assay
in vivo histamine metabolism pharmacokinetics metabolic blockade combination

SKF 91488 Dihydrochloride – Key Application Scenarios


HNMT vs. DAO Contributions in Tissue Clearance

In airway, brain, and certain vascular beds, HNMT is the dominant histamine-degrading enzyme, often exceeding DAO activity by an order of magnitude or more [1][2][3]. SKF 91488 enables researchers to selectively block the HNMT arm of histamine catabolism, while aminoguanidine can be used in parallel to block the DAO arm. This two-inhibitor strategy, validated in guinea pig trachea and cerebellum, provides a systematic framework for mapping which enzyme dominates histamine clearance in a given tissue, cell type, or disease state [1][3].

CNS Histamine Elevation Without Receptor Agonism

Because SKF 91488 lacks histamine receptor agonist activity [4], it can be administered intracerebroventricularly (i.c.v.) to elevate brain histamine concentrations solely through metabolic inhibition. This has been exploited to study central cardiovascular regulation during hemorrhagic hypotension, where SKF 91488 (20–100 µg i.c.v.) produced dose-dependent pressor effects that were blocked by an H1 antagonist but not by H2 or H3 antagonists [5]. Researchers studying histaminergic neurotransmission, sleep-wake cycles, or neuroinflammation can use SKF 91488 to amplify endogenous histamine signaling without the confounding direct receptor activation that would occur with dimaprit.

Airway Response Potentiation in Asthma and Allergy Models

SKF 91488 consistently potentiates histamine-evoked responses in airway tissues—including smooth muscle contraction (1 log unit leftward shift) [1], goblet cell secretion (EC50 reduced from 0.80 to 0.48 mg/ml) [2], and microvascular plasma extravasation [3]—while aminoguanidine is ineffective in each of these assays. This makes SKF 91488 the tool of choice for validating the role of HNMT in modulating airway hyperresponsiveness and for testing whether HNMT inhibition exacerbates allergen-driven pathophysiology in guinea pig and other preclinical asthma models.

Clean Baseline for HNMT Target Validation

In drug discovery programs targeting HNMT for therapeutic indications, SKF 91488 serves as a reference inhibitor with a cleaner polypharmacology profile than metoprine or amodiaquine—both of which inhibit DHFR and possess antimalarial/anticancer activities that complicate target validation studies [4][6]. SKF 91488's Ki of 0.9 µM provides a benchmark for cellular and in vivo potency, and its lack of receptor agonism ensures that phenotypic effects can be attributed specifically to HNMT inhibition [4].

Application
Selection Property
Validation Focus
Tissue histamine clearance pathway mapping
HNMT-selective inhibitor without DAO cross-reactivity
Compare SKF 91488 vs. aminoguanidine effects in target tissue
CNS histamine signaling studies
No histamine receptor agonism; clean metabolic elevation
Confirm absence of direct H1/H2/H3 activation in model
Airway hyperresponsiveness models
Validated HNMT dominance in airway epithelium and smooth muscle
Replicate leftward histamine curve shift and goblet cell secretion potentiation
HNMT target validation in drug discovery
Clean polypharmacology profile vs. metoprine/amodiaquine
Attribute phenotypic effects specifically to HNMT inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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